molecular formula C14H14BrNO3S B14255187 4-Bromo-N-(naphthalene-2-sulfonyl)butanamide CAS No. 395662-35-8

4-Bromo-N-(naphthalene-2-sulfonyl)butanamide

Cat. No.: B14255187
CAS No.: 395662-35-8
M. Wt: 356.24 g/mol
InChI Key: WYCUGUODUHXSAI-UHFFFAOYSA-N
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Description

4-Bromo-N-(naphthalene-2-sulfonyl)butanamide is an organic compound with the molecular formula C16H16BrNO2S It is characterized by the presence of a bromine atom, a naphthalene ring, and a sulfonyl group attached to a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(naphthalene-2-sulfonyl)butanamide typically involves the reaction of 4-bromobutanoyl chloride with naphthalene-2-sulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(naphthalene-2-sulfonyl)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.

    Oxidation: Products include oxidized forms of the compound, such as sulfoxides or sulfones.

    Reduction: Products include reduced forms, such as amines or alcohols.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the naphthalene ring with another aromatic ring.

Scientific Research Applications

4-Bromo-N-(naphthalene-2-sulfonyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(naphthalene-2-sulfonyl)butanamide depends on its specific application. In biochemical studies, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The sulfonyl group can interact with active sites, while the bromine atom may participate in halogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-2-sulfonic acid (4-bromo-phenyl)-amide
  • Naphthalene-2-sulfonic acid (2-chloro-phenyl)-amide
  • Naphthalene-2-sulfonic acid 2,4,6-tribromo-phenyl ester

Uniqueness

4-Bromo-N-(naphthalene-2-sulfonyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the naphthalene ring makes it particularly suitable for applications requiring halogen bonding and aromatic interactions.

Properties

CAS No.

395662-35-8

Molecular Formula

C14H14BrNO3S

Molecular Weight

356.24 g/mol

IUPAC Name

4-bromo-N-naphthalen-2-ylsulfonylbutanamide

InChI

InChI=1S/C14H14BrNO3S/c15-9-3-6-14(17)16-20(18,19)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10H,3,6,9H2,(H,16,17)

InChI Key

WYCUGUODUHXSAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(=O)CCCBr

Origin of Product

United States

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